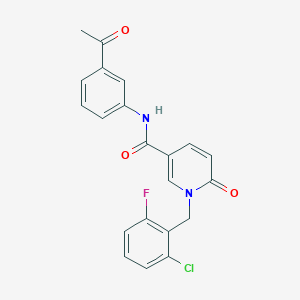

N-(3-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

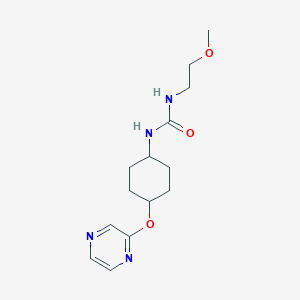

“N-(3-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is a chemical compound with the molecular formula C21H16ClFN2O3 . Its average mass is 398.815 Da and its monoisotopic mass is 398.083344 Da .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C21H16ClFN2O3 . It includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and various functional groups attached to it .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Based on its molecular formula, we know that it has a certain number of each type of atom, but without more specific information, it’s difficult to predict its properties .Scientific Research Applications

Synthesis and Characterization

N-(3-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide represents a class of compounds with potential in various areas of scientific research, particularly in the synthesis and characterization of new materials and molecules. For example, research into fluorine-containing chiral auxiliaries has demonstrated the efficiency of certain complexes in the asymmetric synthesis of amino acids, highlighting the importance of such compounds in improving reaction rates and stereoselectivities (A. Saghyan et al., 2010). Moreover, studies on halo-substituted chiral auxiliaries for the synthesis of amino acids have emphasized the role of specific structures in achieving high enantiomeric purity, further underscoring the relevance of these compounds in medicinal chemistry (Y. Belokon’ et al., 2002).

Fluorescence Studies

Fluorescence quenching studies involving similar carboxamide structures have provided insights into the mechanisms of interaction between these compounds and various quenchers, offering a deeper understanding of their photophysical properties. Such studies are crucial for the development of fluorescent probes and sensors (N. R. Patil et al., 2013).

Polymer Synthesis

The synthesis of new polymers incorporating related structural motifs has been explored, with a focus on creating materials with high glass transition temperatures and good solubility in organic solvents. These materials have potential applications in the field of electronics and as components in high-performance polymers (D. Liaw et al., 2002).

Antimicrobial Activity

Research into the antimicrobial activity of N-substituted semicarbazone derivatives has led to the identification of compounds with significant efficacy against bacterial and fungal strains. This line of research underscores the potential of these compounds in developing new antimicrobial agents (M. Ahsan et al., 2016).

Electrochemical and Electrochromic Properties

Investigations into the electrochemical and electrochromic properties of aromatic polyamides containing specific functional groups have revealed their potential for use in electrochromic devices. These studies highlight the importance of structural design in achieving desirable electronic and optical properties (Guey‐Sheng Liou & Cha-Wen Chang, 2008).

Mechanism of Action

properties

IUPAC Name |

N-(3-acetylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN2O3/c1-13(26)14-4-2-5-16(10-14)24-21(28)15-8-9-20(27)25(11-15)12-17-18(22)6-3-7-19(17)23/h2-11H,12H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULDQCAVLWDOPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-oxo-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2654383.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2654393.png)

![4-((5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)amino)benzenesulfonamide](/img/structure/B2654399.png)

![N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/no-structure.png)

![Spiro[2.3]hexan-2-ylmethanethiol](/img/structure/B2654402.png)

![2-(benzo[d]isoxazol-3-yl)-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2654405.png)